Pindolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically Insoluble

Practically insoluble in water and slightly soluble in alcohol

8.61e-01 g/L

Synonyms

Canonical SMILES

Pindolol is a medication primarily used for treating hypertension (high blood pressure) and angina pectoris (chest pain) []. However, its unique properties have made it a subject of scientific research beyond its established clinical applications. Here's a look at some key areas of investigation:

Beta-Blocking Activity with Partial Agonism

Unlike traditional beta-blockers, pindolol exhibits partial agonist activity at beta-adrenergic receptors, particularly beta-1 receptors in the heart []. This means it can partially block the effects of adrenaline while still allowing some stimulation, potentially leading to milder side effects compared to full beta-blockers. Research is ongoing to explore if this translates to improved cardiovascular outcomes in specific patient populations [].

Antiproliferative Effects

Studies suggest pindolol might possess antiproliferative properties, meaning it could slow down the growth of certain cells. This has led to investigations into its potential role in preventing or managing conditions like restenosis, a narrowing of arteries after angioplasty procedures [].

Neuroprotective Potential

Pindolol's interaction with serotonin receptors has sparked interest in its potential neuroprotective effects. Research is exploring its role in conditions like migraine and Alzheimer's disease, although more evidence is needed to establish its efficacy in these areas [, ].

Pindolol is a non-selective beta-adrenergic receptor antagonist, classified as a first-generation beta blocker. Its chemical formula is , and it is known for its ability to block both beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate and myocardial contractility. Pindolol also exhibits partial agonist activity, which means it can activate the receptors to a lesser extent while still blocking the effects of more potent agonists like catecholamines. This unique property allows it to stabilize heart rhythm and reduce blood pressure without causing significant bradycardia or hypotension, making it useful in various cardiovascular conditions .

- Pindolol acts as a non-selective beta-blocker by competitively binding to beta-adrenergic receptors in the body [, ].

- These receptors are involved in the regulation of heart rate, blood pressure, and airway constriction [].

- By blocking these receptors, Pindolol reduces the effects of certain hormones like epinephrine, leading to a decrease in heart rate and blood pressure [].

- As with any medication, Pindolol can have side effects. It is important to consult with a healthcare professional for information on potential risks associated with this medication [].

- Pindolol can interact with other medications, so it is crucial to disclose all medications being taken to a doctor before starting Pindolol [].

Pindolol's primary biological activity stems from its role as a beta-adrenergic blocker. By inhibiting beta-1 receptors in the heart, it decreases heart rate and myocardial contractility. Its action on beta-2 receptors can lead to vasodilation but may also cause bronchospasm in susceptible individuals. Additionally, pindolol functions as a partial agonist at serotonin 5-HT1A receptors, which may enhance the antidepressant effects of selective serotonin reuptake inhibitors when used in combination therapy .

The synthesis of pindolol typically involves several steps starting from indole derivatives. One common method includes the reaction of 4-hydroxyindole with isopropylamine under controlled conditions to yield pindolol. The process may also involve intermediate compounds that are further processed through hydrolysis and condensation reactions to achieve the final product .

Pindolol is primarily used for treating hypertension and certain types of arrhythmias. It is also indicated for anxiety disorders due to its anxiolytic properties when combined with other medications. Furthermore, recent studies suggest its potential use in augmenting treatment for premature ejaculation by increasing ejaculatory latency when used alongside selective serotonin reuptake inhibitors .

Pindolol shares structural and functional similarities with several other beta-blockers. Below is a comparison highlighting its uniqueness:

| Compound | Selectivity | Partial Agonist Activity | Unique Features |

|---|---|---|---|

| Pindolol | Non-selective | Yes | Membrane-stabilizing effects |

| Propranolol | Non-selective | Yes | Lipophilic; used for migraine |

| Atenolol | Beta-1 selective | No | Less bronchospastic effect |

| Metoprolol | Beta-1 selective | No | Commonly used for heart failure |

| Carvedilol | Non-selective | Yes | Antioxidant properties |

Pindolol's unique combination of non-selectivity and partial agonist activity distinguishes it from more selective beta-blockers like atenolol and metoprolol, which are primarily beta-1 selective and lack intrinsic sympathomimetic activity .

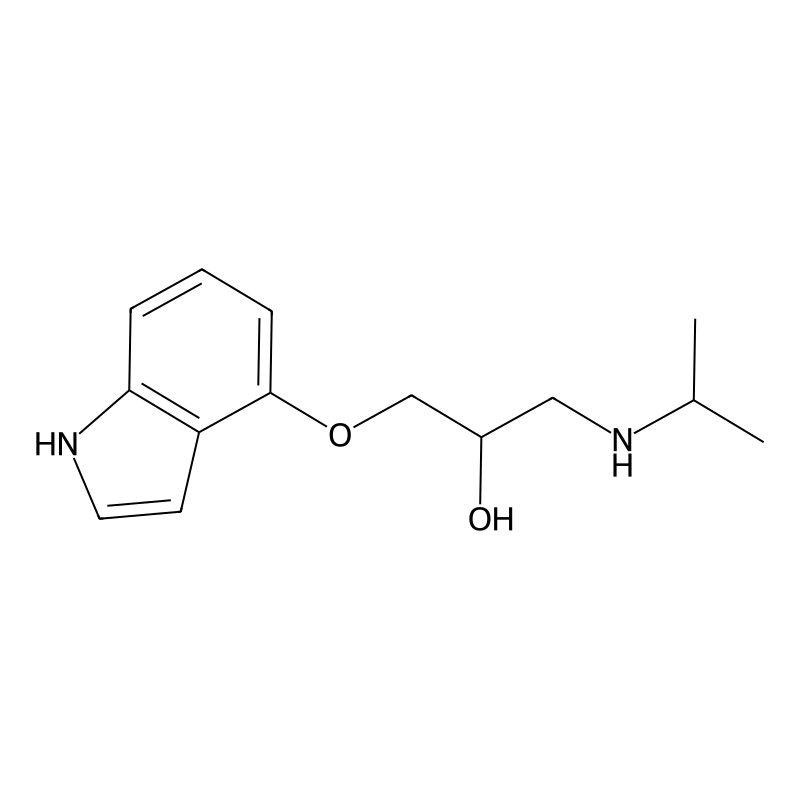

Pindolol, chemically known as 1-(1H-indol-4-yloxy)-3-(isopropylamino)-2-propanol, is a synthetic beta-adrenergic receptor blocking agent with the molecular formula C14H20N2O2 and a molecular weight of 248.32 grams per mole [1] [2] [3]. The compound exhibits diverse physicochemical characteristics that are fundamental to understanding its behavior under various conditions.

Thermal Stability and Phase Behavior

Pindolol demonstrates remarkable thermal stability under standard conditions, presenting as a white to off-white crystalline powder with a faint odor [4] [5]. The compound exhibits a well-defined melting point range of 167-171°C, as documented in multiple literature sources [3] [6] [5]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice structure.

Thermal Degradation Properties

The thermal decomposition characteristics of pindolol have been extensively studied through various analytical techniques. When exposed to elevated temperatures, the compound maintains stability until significant thermal stress is applied. Safety data sheets indicate that when heated to decomposition, pindolol emits dangerous fumes, necessitating careful handling during thermal analysis [7] [8]. The recommended storage temperature is 2-8°C to maintain long-term stability [3] [9].

Phase Behavior Analysis

Research on pindolol-lipid interactions has revealed interesting phase behavior patterns. Studies involving distearoylphosphatidylcholine membranes demonstrated that pindolol induces significant structural modifications, including the formation of an interdigitated gel phase and a lamellar structure with mixed disordered-ordered hydrocarbon chain conformations [10]. The drug-lipid interaction studies show that pindolol content and temperature create a complex phase diagram with at least two distinct phases.

Radiochemical Stability

Pindolol exhibits exceptional radiochemical stability when exposed to ionizing radiation. Studies using electron beam sterilization doses ranging from 25 to 400 kGy demonstrated that the compound maintains high stability within the sterilization dose range (25-50 kGy) [11] [12]. At the standard sterilization dose of 25 kGy, electron paramagnetic resonance spectroscopy revealed the presence of free radicals at a concentration of 1.36 × 10^16 spins per gram, while the loss of pindolol content was minimal (1.34% at 400 kGy) [11].

| Thermal Property | Value/Description |

|---|---|

| Melting Point | 167-171°C |

| Boiling Point | 391.39°C (estimated) |

| Decomposition Temperature | Stable under normal conditions |

| Storage Temperature | 2-8°C (recommended) |

| Radiochemical Stability | High (25-50 kGy sterilization range) |

Solubility Profile and Partition Coefficients

Pindolol exhibits complex solubility behavior that is highly dependent on pH and solvent composition. The compound demonstrates limited aqueous solubility, with water solubility measured at 33 milligrams per liter at 22.5°C [3] [13]. This low aqueous solubility classifies pindolol as a poorly water-soluble compound, which has significant implications for pharmaceutical formulation.

pH-Dependent Solubility

The solubility profile of pindolol shows dramatic pH dependence due to its basic nature (pKa = 9.26) [3]. In acidic conditions (0.1 M hydrochloric acid), the solubility increases substantially to 20 milligrams per milliliter, representing a 600-fold increase compared to neutral water [9]. Conversely, in basic conditions (0.1 M sodium hydroxide), the solubility decreases to only 0.2 milligrams per milliliter [9].

Organic Solvent Solubility

Pindolol demonstrates variable solubility in organic solvents. The compound shows good solubility in acetic acid (50 milligrams per milliliter) and dimethyl sulfoxide (50 milligrams per milliliter with ultrasonication) [14] [9]. In ethanol, the solubility is approximately 5 milligrams per milliliter [15]. The compound is only slightly soluble in methanol and very slightly soluble in chloroform [4] [9].

Cyclodextrin Complex Formation

Solubility enhancement studies have demonstrated that pindolol forms inclusion complexes with various cyclodextrins. The solubility improvement with different cyclodextrin derivatives varies significantly: beta-cyclodextrin provides 1.9-fold enhancement, hydroxypropyl-beta-cyclodextrin achieves 1.8-fold improvement, gamma-cyclodextrin results in 1.4-fold enhancement, and methyl-beta-cyclodextrin shows the highest improvement at 2.8-fold [16]. Alpha-cyclodextrin showed no enhancement effect.

Partition Coefficient Analysis

The lipophilicity of pindolol, expressed as the logarithm of the partition coefficient (logP), is a critical parameter for understanding its biological behavior. While specific experimental logP values for pindolol are not extensively reported in the literature, computational studies suggest moderate lipophilicity. The compound's structure, containing both hydrophilic (hydroxyl and amine groups) and lipophilic (indole ring and isopropyl chain) components, results in balanced partition behavior between aqueous and lipid phases.

| Solvent/Condition | Solubility |

|---|---|

| Water (22.5°C) | 33 mg/L |

| 0.1 M HCl | 20 mg/mL |

| 0.1 M NaOH | 0.2 mg/mL |

| Acetic acid | 50 mg/mL |

| DMSO | 50 mg/mL (ultrasonic) |

| Ethanol | ~5 mg/mL |

| Methanol | Slightly soluble |

| Chloroform | Very slightly soluble |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Comprehensive spectroscopic analysis of pindolol provides detailed structural information and confirms the molecular identity through multiple analytical techniques.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy (1H nuclear magnetic resonance) in deuterated dimethyl sulfoxide provides complete structural characterization of pindolol [17] [18]. The spectrum shows characteristic signals including a doublet at 0.99 parts per million representing six protons of the isopropyl methyl groups with a coupling constant of 7.1 hertz, doublets at 2.61 and 4.01 parts per million corresponding to methylene protons, and a septet at 2.72 parts per million for the isopropyl methine proton [18].

The aromatic region displays multiple signals between 6.46 and 7.21 parts per million, corresponding to the indole ring protons, with the indole nitrogen-hydrogen appearing as a broad singlet at 11.04 parts per million [18]. Carbon-13 nuclear magnetic resonance spectroscopy reveals significant differences between salt and base forms, with characteristic shifts for C2 (65.0-65.5 parts per million for salts, 68.4 parts per million for bases) and C3 carbons (46.9-47.0 parts per million for salts, 50.3-52.6 parts per million for bases) [17].

Two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy, heteronuclear multiple quantum coherence, heteronuclear multiple bond correlation, and nuclear Overhauser effect spectroscopy have enabled complete assignment of all proton and carbon signals [17].

Mass Spectrometry Analysis

Mass spectrometric analysis of pindolol employs various ionization techniques for comprehensive molecular characterization. Electrospray ionization in positive mode produces a protonated molecular ion at mass-to-charge ratio 249.16, corresponding to [M+H]+ [19]. The exact mass is determined as 248.152477890 atomic mass units [19].

Tandem mass spectrometry studies using collision-induced dissociation at 45 electron volts reveal characteristic fragmentation patterns that provide structural confirmation [19]. The mass spectrometric methods have been extensively developed for enantioselective determination of pindolol enantiomers in biological matrices, utilizing both liquid chromatography-tandem mass spectrometry and supercritical fluid chromatography-tandem mass spectrometry approaches [20] [21].

Atmospheric pressure chemical ionization has also been successfully employed for pindolol analysis, particularly in chiral separations and pharmacokinetic studies [21]. The versatility of mass spectrometric techniques makes them invaluable for both qualitative identification and quantitative analysis of pindolol in complex matrices.

Infrared Spectroscopy Characterization

Fourier-transform infrared spectroscopy provides detailed information about the functional groups and intermolecular interactions in pindolol [22] [23]. The infrared spectrum recorded from 4000 to 400 inverse centimeters reveals characteristic absorption bands for various molecular vibrations.

The nitrogen-hydrogen stretch of the indole group produces characteristic absorption patterns, while the hydroxyl group stretching shows temperature dependence with red shifts observed at lower temperatures [22]. Carbon-hydrogen stretching vibrations appear in distinct regions: aromatic carbon-hydrogen stretches at 3000-3100 inverse centimeters and aliphatic carbon-hydrogen stretches at 2800-3000 inverse centimeters [22].

Temperature-dependent infrared studies from 25°C to -170°C demonstrate significant changes in hydrogen bonding patterns. The frequency shifts of donor groups confirm both intra- and intermolecular hydrogen bonding interactions [22] [23]. The nitrogen-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen stretching frequencies decrease by 52, 1, and 41 inverse centimeters, respectively, when the temperature decreases from 25°C to -170°C [22].

Natural bond orbital analysis combined with density functional theory calculations at the B3LYP/6-31G* level provides theoretical support for the experimental infrared assignments [22]. The computational approach confirms the presence of strong intramolecular hydrogen bonds and explains the spectroscopic observations in terms of electronic structure and molecular orbital interactions.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| 1H Nuclear Magnetic Resonance | δ 0.99 (isopropyl CH3), 6.46-7.21 (aromatic), 11.04 (indole NH) |

| 13C Nuclear Magnetic Resonance | Salt/base discrimination via C2, C3 chemical shifts |

| Mass Spectrometry | [M+H]+ = 249.16 m/z, exact mass 248.152478 u |

| Infrared Spectroscopy | NH, OH, CH stretches; hydrogen bonding confirmed |

Purity

Physical Description

Color/Form

White to off-white crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.75 (LogP)

log Kow = 1.75

1.9

Odor

Decomposition

Appearance

Melting Point

167 - 171 °C

Storage

UNII

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

A nonselective beta-adrenergic blocking agent with intrinsic sympathomimetic activity that is indicated in the management of hypertension.

In the management of hypertension or chronic stable angina pectoris, many clinicians prefer to use low dosages of a beta1-selective adrenergic blocking agent (eg; atenolol, metoprolol), rather than a nonselective agent like pindolol, in patients with chronic obstructive pulmonary disease or insulin-dependent diabetes mellitus. However, selectivity of these agents is relative and dose dependent.

Pindolol ... /is/ indicated in the treatment of classic angina pectoris, also referred to as "effort-associated angina". /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for PINDOLOL (6 total), please visit the HSDB record page.

Pharmacology

Pindolol is an aryloxypropanolamine derivative with antihypertensive property. Pindolol competitively binds to beta-adrenergic receptors, resulting in a decrease in beta-adrenergic activities, i.e., vasodilation, and negative chronotropic and inotropic effects. In addition, this agent blocks serotonin (5-HT) 1A receptors, thereby increasing the available serotonin in the brain. Increased serotonin levels augment the antidepressant action of selective serotonin reuptake inhibitors and monoamine oxidase inhibitors.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA03 - Pindolol

Mechanism of Action

Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane- depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane-bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of QRS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. /Class II beta-Blockers/

The principal physiologic action of pindolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). In addition to inhibiting access of physiologic or synthetic catecholamines to the beta-adrenergic receptors, pindolol causes slight activation of the beta-receptors, making the drug a partial beta-agonist. This intrinsic sympathomimetic activity of pindolol differs from the beta-agonist activity of epinephrine and isoproterenol in that the maximum beta-adrenergic stimulation that can be obtained with pindolol is less. Other beta-adrenergic blocking agents can block pindolol's intrinsic sympathomimetic activity. Pindolol also has been shown to possess membrane-stabilizing activity or a quinidine-like effect, but this occurs only at plasma concentrations well above those obtained therapeutically. Unlike atenolol and metoprolol, pindolol is not a beta1-selective adrenergic blocking agent; pindolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors.

By inhibiting myocardial beta1-adrenergic receptors, pindolol produces negative chronotropic and inotropic activity. Both of these actions are reversed somewhat, but not entirely, by the drug's partial agonist activity. The negative chronotropic action of pindolol on the sinoatrial node results in a decrease in sinoatrial node discharge and recovery time, thereby decreasing stress- and exercise-stimulated heart rate. Pindolol has a lesser effect on resting heart rate than do beta-adrenergic blocking agents that do not possess intrinsic sympathomimetic activity, usually decreasing resting heart rate only by about 4-8 beats/min or not at all ... Pindolol has a lesser effect on resting cardiac output than on that stimulated by exercise. The decrease in myocardial contractility, blood pressure, and heart rate produced by pindolol during stress and exercise leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. Pindolol is probably not effective in patients who develop angina at rest or at low exercise levels.

Unlike other beta-adrenergic blocking agents, pindolol does not consistently suppress plasma renin activity. In some studies, the drug has increased plasma renin concentrations and reversed the suppression of plasma renin induced by other beta-adrenergic blocking agents. Pindolol has not been shown to cause sodium retention.

For more Mechanism of Action (Complete) data for PINDOLOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant

Other CAS

21870-06-4

Absorption Distribution and Excretion

80% of an oral dose is eliminated in the urine, with 25-40% of the dose as the unchanged parent compound. 6-9% of an intravenous dose is eliminated in the feces. Overall, 60-65% of a dose is eliminated as glucuronide and sulfate metabolites.

The volume of distribution of pindolol is approximately 2-3 L/kg.

In otherwise healthy patients, the systemic clearance of pindolol is 400-500 mL/min. In patients with cirrhosis, the clearance of pindolol varies from 50-300 mL/min.

Pindolol is rapidly absorbed from the GI tract. Reported bioavailability ranges from 50-95%; bioavailability in uremic patients may be at the lower end of this range. Food does not reduce bioavailability but may increase the rate of GI absorption. Pindolol reportedly does not undergo substantial metabolism on first pass through the liver; ... only about 20% of an oral dose is metabolized on first pass. Peak plasma concentrations of 45-167 ng/ml are reached within 1-2 hr after administration of a single 20-mg dose. The extent of absorption may be decreased in patients with impaired renal function. The effect of pindolol on heart rate usually is seen within 3 hr and acute hemodynamic effects persist for 24 hr after administration of the drug.

Approximately 40-60% of pindolol is bound to plasma proteins. In healthy adults, the drug has an apparent volume of distribution of 1.2-2 l/kg; volume of distribution may be decreased by 50% in uremic patients. Pindolol is distributed into milk.

Elimination of pindolol appears to be a first-order process over a dose range of 5-20 mg. The drug has a plasma half-life of 3-4 hr in healthy adults. Plasma half-life increases to 3-11.5 hr in patients with renal failure, to 7-15 hr in geriatric patients, and varies from 2.5-30 hr in patients with hepatic cirrhosis. Approximately 60-65% of pindolol is metabolized in the liver to hydroxylated metabolites which are then excreted in urine as glucuronides and ethereal sulfates. In healthy adults, about 35-50% of the drug is excreted in urine unchanged; in patients with creatinine clearances less than 20 ml/min, less than 15% is excreted in urine unchanged.

Pindolol is rapidly and reproducibly absorbed (greater than 95%), achieving peak concentrations within 1 hr of drug administration ... The blood concentrations are proportional in a linear manner to the administered dose in the range of 5-20 mg ... Pindolol is only 40% bound to plasma proteins and is evenly distributed between plasma and red cells. The volume of distribution in healthy subjects is about 2 L/kg.

The polar metabolites are excreted with a half-life of approximately 8 hr and thus multiple dosing therapy ... results in a less than 50% accumulation in plasma. About 6%-9% of an administered intravenous dose is excreted by the bile into the feces.

Metabolism Metabolites

Pindolol reportedly does not undergo substantial metabolism on first pass through the liver; ... only about 20% of an oral dose is metabolized on first pass.

Approximately 60-65% of pindolol is metabolized in the liver to hydroxylated metabolites which are then excreted in urine as glucuronides and ethereal sulfates.

Wikipedia

Quinazoline

Drug Warnings

Abrupt withdrawal of pindolol may exacerbate angina symptoms or precipitate myocardial infarction in patients with coronary artery disease, or precipitate thyroid crisis in patients with thyrotoxicosis. Therefore, patients receiving pindolol (especially those with ischemic heart disease) should be warned not to interrupt or discontinue therapy without consulting their physician. When discontinuance of long term pindolol therapy is planned, particularly in patients with ischemic heart disease, dosage of the drug should be gradually reduced over a period of 1-2 wk. When pindolol therapy is discontinued, patients should be carefully monitored. If exacerbation of angina occurs or acute coronary insufficiency develops after pindolol therapy is interrupted or discontinued, treatment with the drug should be reinstituted promptly, at least temporarily, and appropriate measures for the management of unstable angina pectoris should be initiated. Because coronary artery disease is common and may be unrecognized, the manufacturers caution that it may be prudent not to discontinue pindolol therapy abruptly, even in patients being treated only for hypertension.

Pindolol should be used with caution in patients undergoing major surgery involving general anesthesia. The necessity of withdrawing beta-adrenergic blocking therapy prior to major surgery is controversial, but the manufacturers state that, if possible, pindolol should be withdrawn well before surgery. Severe, protracted hypotension and difficulty in restarting or maintaining a heart beat have occurred during surgery in some patients who have received beta-adrenergic blocking agents. If patients continue to receive pindolol prior to surgery, the anesthesiologist should be advised that the patient is receiving the drug. The manufacturers recommend administration of beta-agonists (eg; dopamine, dobutamine, isoproterenol) to reverse pindolol's beta-adrenergic blockade if necessary during surgery.

Pindolol should be used with caution and in reduced dosage in patients with impaired hepatic function.

For more Drug Warnings (Complete) data for PINDOLOL (14 total), please visit the HSDB record page.

Biological Half Life

The drug has a plasma half-life of 3-4 hr in healthy adults. Plasma half-life increases to 3-11.5 hr in patients with renal failure, to 7-15 hr in geriatric patients, and varies from 2.5-30 hr in patients with hepatic cirrhosis

Use Classification

Pharmaceuticals

General Manufacturing Information

Analytic Laboratory Methods

Analyte: pindolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: pindolol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: pindolol; matrix: chemical identification; procedure: retention time of liquid chromatograph with comparison to standards

For more Analytic Laboratory Methods (Complete) data for PINDOLOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Slight transient decreases in serum digoxin concentrations have occurred when pindolol and digoxin were used concurrently; however, this effect is not considered clinically important.

Pindolol has been shown to increase serum thioridazine levels when both drugs are co-administered. Pindolol levels may also be increased with this combination.

Dates

Nonrelevant Pharmacokinetic Drug-Drug Interaction Between Furosemide and Pindolol Enantiomers in Hypertensive Parturient Women

Paulo Vinicius Bernardes Gonçalves, Fernanda de Lima Moreira, Jhohann Richard de Lima Benzi, Ricardo Carvalho Cavalli, Geraldo Duarte, Vera Lucia LanchotePMID: 32789919 DOI: 10.1002/jcph.1719

Abstract

Kinetics, mechanism and toxicity of intermediates of solar light induced photocatalytic degradation of pindolol: Experimental and computational modeling approach

Sanja J Armaković, Stevan Armaković, Filip Šibul, Dragana D Četojević-Simin, Aleksandra Tubić, Biljana F AbramovićPMID: 32197201 DOI: 10.1016/j.jhazmat.2020.122490

Abstract

In this work, we have investigated the stability of pindolol (PIN), a non-selective β-blocker detected in the river and wastewater of hospitals, in water solution under solar irradiation. Further, detailed insights into the stability of PIN were obtained by the density functional theory (DFT) calculations and molecular dynamics simulations. The kinetics of PIN photocatalytic degradation and mineralization has been studied using four commercial photocatalysts ZnO and TiO

(P25, Hombikat, and Wackherr). It was found that the major role in degradation of PIN play the reactive hydroxyl radicals. The structures of degradation intermediates were suggested by LC-ESI-MS/MS and DFT calculations. Also, DFT calculations were used to refine molecular structures of intermediates and obtain their geometries. Toxicity of PIN and its mixtures formed during photocatalytic degradation were investigated using mammalian cell lines (H-4-II-E, HT-29, and MRC-5). The H-4-II-E cell line was the most sensitive to PIN and its photodegradation mixtures. The computational results were combined with the experimental data on the amounts of degradation intermediates for determination of the intermediates that were principally responsible for the toxicity. Intermediate with two hydroxyl groups, positioned on indole ring in meta and para positions, was proposed as the one with the highest contribution to toxicity.

Enhancing the efficacy of 5-HT uptake inhibitors in the treatment of attention deficit hyperactivity disorder

Timothy B Riley, Paul G OvertonPMID: 31586811 DOI: 10.1016/j.mehy.2019.109407

Abstract

Attention Deficit Hyperactivity Disorder (ADHD) is one of the most common childhood behavioural disorders, the frontline treatments for which are drugs with abuse potential. As a consequence, there is an urgent need to develop non addictive drug treatments with equivalent efficacy. Preclinical evidence suggests that selective serotonin uptake inhibitors (SSRIs) are likely to be effective in ADHD, however clinical reports suggest that SSRIs are of limited therapeutic value for the treatment of ADHD. We propose that this disconnect can be explained by the pattern of drug administration in existing clinical trials (administration for short periods of time, or intermittently) leading to inadequate control of the autoregulatory processes which control 5-HT release, most notably at the level of inhibitory 5-HTsomatodendritic autoreceptors. These autoreceptors reduce the firing rate of 5-HT neurons (limiting release) unless they are desensitised by a long term, frequent pattern of drug administration. As such, we argue that the participants in earlier trials were not administered SSRIs in a manner which realises any potential benefits of targeting 5-HT in the pharmacotherapy of ADHD. In light of this, we hypothesise that there may be under-researched potential to exploit 5-HT transmission therapeutically in ADHD, either through changing the administration regime, or by pharmacological means. Recent pharmacological research has successfully potentiated the effects of SSRIs in acute animal preparations by antagonising inhibitory 5-HT

autoreceptors prior to the administration of the SSRI fluoxetine. We suggest that combination therapies linking SSRIs and 5-HT

antagonists are a potential way forward in the development of efficacious non-addictive pharmacotherapies for ADHD.

Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems

Marián Masár, Jasna Hradski, Martin G Schmid, Roman SzucsPMID: 32961980 DOI: 10.3390/ijms21186852

Abstract

Several research disciplines require fast, reliable and highly automated determination of pharmaceutically active compounds and their enantiomers in complex biological matrices. To address some of the challenges of Capillary Electrophoresis (CE), such as low concentration sensitivity and performance degradation linked to the adsorption and interference of matrix components, CE in a hydrodynamically closed system was evaluated using the model compounds Pindolol and Propranolol. Some established validation parameters such as repeatability of injection efficiency, resolution and sensitivity were used to assess its performance, and it was found to be broadly identical to that of hydrodynamically opened systems. While some reduction in separation efficiency was observed, this was mainly due to dispersion caused by injection and it had no impact on the ability to resolve enantiomers of model compounds even when spiked into complex biological matrix such as blood serum. An approximately 18- to 23-fold increase in concentration sensitivity due to the employment of wide bore capillaries was observed. This brings the sensitivity of CE to a level similar to that of liquid chromatography techniques. In addition to this benefit and unlike in hydrodynamically opened systems, suppression of electroosmotic flow, which is essential for hydrodynamically closed systems practically eliminates the matrix effects that are linked to protein adsorption.MT-102 prevents tissue wasting and improves survival in a rat model of severe cancer cachexia

Mareike S Pötsch, Junichi Ishida, Sandra Palus, Anika Tschirner, Stephan von Haehling, Wolfram Doehner, Stefan D Anker, Jochen SpringerPMID: 32067370 DOI: 10.1002/jcsm.12537

Abstract

Cachexia, a common manifestation of malignant cancer, is associated with wasting of skeletal muscle and fat tissue. In this study, we investigated the effects of a new first in class anabolic catabolic transforming agent on skeletal muscle in a rat model of cancer cachexia.Young male Wistar Han rats were intraperitoneally inoculated with 10

Yoshida hepatoma AH-130 cells and once daily treated with 0.3 mg kg

, 3 mg kg

MT-102, or placebo by gavage.

Three mg kg

d

MT-102 not only prevented progressive loss of fat mass (-6 ± 2 g vs -12 ± 1 g; P < 0.001); lean mass (+1 ± 10 g vs. -37 ± 2 g; P < 0.001) and body weight (+1 ± 13 g vs. -60 ± 2 g; P < 0.001) were remained. Quality of life was also improved as indicated by a higher food intake 12.9 ± 3.1 g and 4.3 ± 0.5 g, 3 mg kg

d

MT-102 vs. placebo, respectively, P < 0.001) and a higher spontaneous activity (52 369 ± 6521 counts/24 h and 29 509 ± 1775 counts/24 h, 3 mg·kg

d

MT-102 vs. placebo, respectively, P < 0.01) on Day 11. Most importantly, survival was improved (HR = 0.29; 95% CI: 0.16-0.51, P < 0.001). The molecular mechanisms behind these effects involve reduction of overall protein degradation and activation of protein synthesis, assessed by measurement of proteasome and caspase-6 activity or Western blot analysis, respectively.

The present study shows that 3 mg kg

MT-102 reduces catabolism, while inducing anabolism in skeletal muscle leading to an improved survival.

Low Flow Voltage Free Interface for Capillary Electrophoresis and Mass Spectrometry Driven by Vibrating Sharp-Edge Spray Ionization

Courtney J Kristoff, Chong Li, Peng Li, Lisa A HollandPMID: 31971372 DOI: 10.1021/acs.analchem.9b03994

Abstract

Capillary electrophoresis-mass spectrometry is a powerful technique for high-throughput and high efficiency separations combined with structural identification. Electrospray ionization is the primary interface used to couple capillary electrophoresis to mass analyzers; however, improved designs continue to be reported. A new interfacing method based on vibrating sharp-edge spray ionization is presented in this work to overcome the challenges of decoupling applied voltages and to enhance the compatibility with separations performed at near-neutral pH. The versatility and ease of use of this ionization source is demonstrated using β-blockers, peptides, and proteins. The cationic β-blocker pindolol was injected electrokinetically, and detected at concentrations ranging from 10 nM to 5 μM, with an estimated detection limit of 2 nM. The vibrating sharp-edge spray ionization functions with flow rates from 70 to 200 nL/min and did not perturb the capillary electrophoresis separation electroosmotic flow as evidenced by the observation that most migration times differed less than 7% (= 3) across a lab-built system interfaced to mass spectrometry and a commercial system that utilizes absorbance detection. For cationic beta-blockers the theoretical plates achieved in the capillary electrophoresis-mass spectrometry setup were 80%-95% of that observed with a commercial capillary electrophoresis-UV absorbance detection system.

GPCR Activation States Induced by Nanobodies and Mini-G Proteins Compared by NMR Spectroscopy

Philip Rößler, Daniel Mayer, Ching-Ju Tsai, Dmitry B Veprintsev, Gebhard F X Schertler, Alvar D GossertPMID: 33348734 DOI: 10.3390/molecules25245984

Abstract

In this work, we examine methyl nuclear magnetic resonance (NMR) spectra of the methionine ε-[CH

] labelled thermostabilized β

adrenergic receptor from turkey in association with a variety of different effectors, including mini-G

and nanobody 60 (Nb60), which have not been previously studied in complex with β

adrenergic receptor (β

AR) by NMR. Complexes with pindolol and Nb60 induce highly similar inactive states of the receptor, closely resembling the resting state conformational ensemble. We show that, upon binding of mini-Gs or nanobody 80 (Nb80), large allosteric changes throughout the receptor take place. The conformation of tβ

AR stabilized by the native-like mini-G

protein is highly similar to the conformation induced by the currently used surrogate Nb80. Interestingly, in both cases residual dynamics are present, which were not observed in the resting states. Finally, we reproduce a pharmaceutically relevant situation, where an antagonist abolishes the interaction of the receptor with the mini-G protein in a competitive manner, validating the functional integrity of our preparation. The presented system is therefore well suited for reproducing the individual steps of the activation cycle of a G protein-coupled receptor (GPCR) in vitro and serves as a basis for functional and pharmacological characterizations of more native-like systems in the future.

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5